2,4-Di(tert-butoxy)pyrimidine-5-boronic acid

描述

生物活性

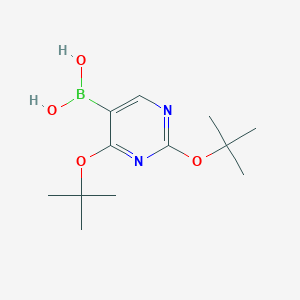

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is a boronic acid derivative characterized by its unique structural features, including a pyrimidine ring substituted at the 2 and 4 positions with tert-butoxy groups and a boronic acid moiety at the 5 position. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

- Molecular Formula : C13H20BNO4

- Molecular Weight : Approximately 250.12 g/mol

- Melting Point : >300°C

- Solubility : Slightly soluble in chloroform and DMSO

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with biological targets such as enzymes and proteins. These compounds can inhibit proteasome activity and have been explored for their therapeutic potential in cancer treatment by targeting kinases and proteases involved in cell signaling pathways .

Biological Activities

Research indicates that compounds within the pyrimidine-boronic acid class exhibit several biological activities:

Case Studies

- Antitumor Efficacy : A study investigating the effects of various boronic acids on cancer cell lines demonstrated that these compounds could significantly reduce cell viability through apoptosis induction. The exact mechanism involved the inhibition of key signaling pathways that promote cell survival .

- Antimicrobial Testing : In vitro tests conducted on related pyrimidine-boronic acids showed promising results against Bacillus cereus. Concentrations ranging from 2 to 32 μg/mL were tested, revealing dose-dependent growth inhibition .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-5-boronic acid pinacol ester | C7H10BNO3 | Contains an amino group; used in pharmaceuticals |

| 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid | C14H20BNO5 | More complex with additional protective groups |

| 4-(N-Boc)piperazin-1-yl pyrimidine-5-boronic acid | C14H20BNO3 | Incorporates a piperazine moiety; enhances solubility |

| This compound | C13H20BNO4 | Unique combination of tert-butoxy groups; enhanced stability |

科学研究应用

Organic Synthesis

The boronic acid functional group in 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds, making the compound valuable as an intermediate in synthesizing complex organic molecules.

Key Reactions

- Suzuki-Miyaura Coupling : This reaction can be utilized to create biaryl compounds, which are essential in pharmaceuticals and materials science.

- Reactivity with Biological Molecules : The compound's ability to form reversible covalent bonds with diols and other nucleophiles enhances its utility in biochemical applications .

Medicinal Chemistry

Boronic acids have been recognized for their therapeutic potential due to their ability to interact with biological targets such as enzymes and proteins. The specific structure of this compound may enhance its pharmacological properties.

Therapeutic Applications

- Anticancer Activity : Boronic acids are known to inhibit proteasome activity, which is relevant in cancer treatment. Compounds similar to this one have shown promise in targeting cancer cells by disrupting protein degradation pathways .

- Antibacterial and Antiviral Properties : Research indicates that boronic acids can exhibit antibacterial and antiviral activities, making them candidates for further drug development .

Material Science

The unique properties of this compound allow it to be used as a building block for new materials with tailored functionalities. Its solubility and reactivity can be advantageous in designing polymers or nanomaterials for specific applications.

Case Studies and Research Insights

Several studies have explored the applications of boronic acids in medicinal chemistry and organic synthesis:

- Cross-Coupling Reactions : Research has demonstrated the successful application of pyrimidine-boronic acids in synthesizing complex heteroaryl compounds via Suzuki cross-coupling reactions .

- Biological Activity Studies : Investigations into the interactions of boronic acids with biological molecules have revealed their potential as inhibitors of various enzymes involved in disease pathways, particularly cancer .

- Material Development : Innovative uses of boronic acids in creating new materials have been reported, focusing on their properties as building blocks for functionalized polymers.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group at the 5-position facilitates carbon-carbon bond formation via Suzuki-Miyaura coupling. This reaction is widely used to synthesize biaryl or heteroaryl structures.

Key Features :

- Substrates : Reacts with aryl/heteroaryl halides (Br, I) or triflates.

- Catalysts : Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with ligands.

- Conditions : Aqueous Na₂CO₃ in 1,4-dioxane at 95°C for 65 hours .

Example Reaction :

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | 4,6-Bis(5-pyrimidyl)pyrimidine | 56% | Pd(PPh₃)₂Cl₂, Na₂CO₃ | |

| 2-Methoxy-5-bromopyridine | 4,6-Bis(2-methoxy-5-pyridyl)pyrimidine | 84% | Pd catalyst, 95°C |

The tert-butoxy groups enhance solubility in organic solvents and stabilize intermediates during coupling .

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol) to form boronate esters, improving stability for storage or further reactions.

Reaction :

\text{C}_{12}\text{H}_{21}\text{BN}_2\text{O}_4+\text{C}_6\text{H}_{12}\text{O}_2\rightarrow \text{C}_{18}\text{H}_{31}\text{BN}_2\text{O}_6}

Conditions :

- Catalyst : None required.

- Solvent : Anhydrous THF or DCM.

- Yield : >90% (estimated from analogous reactions).

Applications :

- Stabilizes the boronic acid for prolonged storage.

- Facilitates purification via crystallization.

Deprotection of tert-Butoxy Groups

The tert-butoxy groups can be removed under acidic conditions to regenerate hydroxyl groups, enabling further derivatization.

Conditions :

- Reagent : HCl in dioxane or TFA.

- Temperature : 25–50°C.

- Outcome : Generates 2,4-dihydroxypyrimidine-5-boronic acid .

Oxidation Reactions

The boronic acid moiety can be oxidized to hydroxyl or carbonyl groups under controlled conditions:

| Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|

| H₂O₂ (30%) | 5-Hydroxypyrimidine derivative | RT, 12 hours | |

| CrO₃ | 5-Ketopyrimidine derivative | Acidic conditions |

Interactions in Medicinal Chemistry

While not a direct reaction, the compound’s boronic acid group interacts with biological targets via reversible covalent bonding:

- Protease Inhibition : Forms tetrahedral complexes with serine proteases .

- Diol Recognition : Binds to vicinal diols in sugars (e.g., sialic acid) for sensor applications .

Example Interaction :

常见问题

Basic Questions

Q. What are the typical synthetic routes for 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid?

The synthesis often involves functionalization of a pyrimidine core. A common approach includes:

- Step 1 : Introducing tert-butoxy groups at positions 2 and 4 via nucleophilic substitution or palladium-catalyzed coupling, using tert-butanol or tert-butyl halides under basic conditions.

- Step 2 : Installing the boronic acid group at position 5 via Miyaura borylation (e.g., using bis(pinacolato)diboron and a palladium catalyst). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like DMF/water mixtures .

Q. How is the compound characterized to confirm purity and structure?

Key analytical methods include:

- NMR Spectroscopy : and NMR to verify tert-butoxy group integration and boronic acid proton signals (δ ~8-10 ppm for aromatic protons).

- HPLC : Purity assessment (>97% by GC or HPLC, as per industrial standards for similar pyrimidine boronic acids) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHBNO with exact mass ~284.16 g/mol) .

Advanced Research Questions

Q. How do steric effects from tert-butoxy groups influence Suzuki-Miyaura cross-coupling efficiency?

The bulky tert-butoxy groups at positions 2 and 4 can hinder transmetalation in cross-coupling reactions. To optimize:

- Use Pd(OAc)/SPhos or XPhos catalysts, which tolerate steric hindrance.

- Increase reaction temperatures (80–100°C) and prolong reaction times (24–48 hours).

- Additives like KPO or CsCO improve coupling yields by stabilizing the boronate intermediate .

Q. What solvent systems are optimal for handling solubility challenges?

The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in:

- THF/DMF mixtures (1:1 v/v) for reaction setups.

- DMSO for stock solutions in biological assays. Note: Solubility data for structurally analogous compounds (e.g., 2,4-Dimethoxypyrimidine-5-boronic acid) suggest ~10–20 mg/mL in DMSO at 25°C .

Q. How can stability issues under ambient conditions be mitigated?

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent boronic acid dehydration or oxidation.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.

- Monitoring : Regular NMR or FTIR (B-O stretching at ~1350 cm) to detect degradation .

Q. Data Contradiction Analysis

Q. Why do literature reports vary in reaction yields for this compound?

Discrepancies may arise from:

- Catalyst Purity : Residual ligands in commercial Pd catalysts (e.g., Pd(dba)) can alter reactivity.

- Solvent Anhydrity : Traces of water in solvents promote boronic acid trimerization, reducing yields.

- Substrate Ratios : Excess boronic acid (1.5–2.0 equiv) is often required for sterically hindered partners. Troubleshooting : Validate reagent purity via ICP-MS for Pd content and Karl Fischer titration for solvent dryness .

Q. Methodological Considerations

Q. What computational tools predict reactivity in C–B bond formation?

相似化合物的比较

Chemical Identity :

- IUPAC Name : (2,4-di-tert-butoxypyrimidin-5-yl)boronic acid

- CAS No.: 109299-79-8

- Molecular Formula : C₁₂H₂₁BN₂O₄

- Molecular Weight : 268.12 g/mol

- Purity : ≥95% (HPLC), often containing variable anhydride impurities .

Physicochemical Properties :

- Storage : -20°C under argon .

- Solubility : Enhanced solubility in organic solvents (e.g., THF, dioxane) due to bulky tert-butoxy groups.

- Applications : Key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing heteroarylpyrimidines, with applications in pharmaceuticals, agrochemicals, and materials science .

Comparison with Structural Analogs

Pyrimidine-5-boronic Acid (Unsubstituted)

- CAS No.: 109299-78-7 (anhydride-containing variant) .

- Molecular Formula : C₄H₄BN₂O₂.

- Key Differences :

2-Methoxy-5-pyrimidylboronic Acid

- CAS No.: 628692-15-9 .

- Molecular Formula : C₅H₇BN₂O₃.

- Key Differences :

- Reactivity : Less hindered than tert-butoxy derivatives, enabling faster coupling kinetics.

2,4-Bis(benzyloxy)pyrimidine-5-boronic Acid

- CAS No.: 4548-53-2 .

- Molecular Formula : C₁₈H₁₇BN₂O₄.

- Key Differences: Benzyloxy groups offer orthogonal protecting group strategies; removable via hydrogenolysis. Higher molecular weight (336.16 g/mol) reduces solubility in polar solvents .

- Applications : Preferred in multi-step syntheses requiring temporary protection of hydroxyl groups.

Pinacol Ester Derivatives

- Example : 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester.

- Molecular Formula : C₁₈H₃₁BN₂O₄ .

- Key Differences :

- Applications : Ideal for long-term storage and reactions in aqueous environments.

Structural and Functional Comparison Table

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity | Stability | Applications |

|---|---|---|---|---|---|---|---|

| This compound | 109299-79-8 | C₁₂H₂₁BN₂O₄ | 268.12 | tert-Butoxy | Moderate | High | Pharmaceuticals, materials science |

| Pyrimidine-5-boronic acid | 109299-78-7 | C₄H₄BN₂O₂ | 122.89 | None | High | Low | Nickel catalysis, rapid couplings |

| 2-Methoxy-5-pyrimidylboronic acid | 628692-15-9 | C₅H₇BN₂O₃ | 153.93 | Methoxy | High | Moderate | Di(pyridyl)pyrimidines synthesis |

| 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid | 4548-53-2 | C₁₈H₁₇BN₂O₄ | 336.16 | Benzyloxy | Moderate | High | Multi-step syntheses with protection |

| Pinacol ester derivative | N/A | C₁₈H₃₁BN₂O₄ | 362.26 | Pinacol boronate | Low | Very High | Stable intermediates, aqueous reactions |

属性

IUPAC Name |

[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O4/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6/h7,16-17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJAZSRAXNFWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371039 | |

| Record name | (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109299-79-8 | |

| Record name | (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。